2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)15-3-1-4-16(10-15)28-13-19(27)26-8-2-5-17(12-26)29-18-9-14(11-24)6-7-25-18/h1,3-4,6-7,9-10,17H,2,5,8,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMOWMDVFSIHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC(=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps. A common method includes the reaction of 3-(Trifluoromethyl)phenol with 2-bromoacetylpyridine under basic conditions to form 2-(3-(Trifluoromethyl)phenoxy)acetylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 1-(3-hydroxypiperidin-1-yl)isonicotinonitrile, facilitated by a strong base like sodium hydride, resulting in the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis is often optimized to improve yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and can enhance the overall efficiency and safety of the process. Additionally, solvent optimization and purification techniques, such as crystallization and chromatography, are crucial steps in the industrial preparation.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes a variety of chemical reactions, primarily involving its functional groups.
Oxidation: The trifluoromethyl and isonicotinonitrile groups are stable under oxidizing conditions, making selective oxidation of other moieties feasible.
Reduction: Reduction reactions can selectively target the carbonyl group in the piperidinyl ether linkage.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and piperidinyl positions under appropriate conditions.
Common Reagents and Conditions
Reagents such as sodium hydride, lithium aluminum hydride, and various oxidizing agents (e.g., potassium permanganate) are commonly used. Conditions like elevated temperatures and the presence of inert atmospheres (e.g., nitrogen or argon) are often employed to ensure reaction efficiency and safety.
Major Products
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substitution products that maintain the core structure of the compound while introducing new functional groups.
Scientific Research Applications
2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several important applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development, targeting specific enzymes or receptors.
Industry: Applied in the synthesis of materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The compound's mechanism of action varies depending on its application:
Molecular Targets: It can interact with specific proteins or enzymes, inhibiting their activity or altering their function.
Pathways Involved: In biological systems, it might modulate signaling pathways, such as inflammatory or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Acetyl Scaffolds
The compound shares structural homology with CP-865520 and CP-775146 (), which also contain a piperidine ring linked to an acetyl group. Key differences include:
| Compound | Substituents on Piperidine | Functional Groups | Molecular Weight | Reported Activity |
|---|---|---|---|---|
| Target Compound | 3-(Trifluoromethyl)phenoxy acetyl | Iso nicotinonitrile | ~470 (estimated) | Not explicitly stated |
| CP-865520 (DTXSID4044032) | 4-(Trifluoromethoxy)phenyl acetyl | Sodium carboxylate | N/A | GPCR modulation (5-day study) |
| CP-775146 (DTXSID9044033) | 4-Isopropylphenyl acetyl | Sodium carboxylate | 423.54 | Anti-inflammatory/metabolic studies |
- Key Observations: The trifluoromethylphenoxy group in the target compound may enhance receptor binding compared to CP-775146’s isopropylphenyl group due to stronger electron-withdrawing effects .
Pharmacological Profiles of Related GPCR Modulators
lists GPCR ligands like SR140333 and SR142801, which share piperidine and trifluoromethylphenyl motifs. For example:
- SR140333 : Contains a dichlorophenyl and isopropoxyphenylacetyl group, targeting neurokinin receptors .
- Target Compound: The isonicotinonitrile group may shift selectivity toward kinases or other enzymes, unlike SR140333’s focus on peptide receptors.
Comparison with Kinase Inhibitors
Sorafenib tosylate () and the target compound both incorporate trifluoromethylphenyl groups. However:
- Sorafenib : Utilizes a urea linkage and pyridinecarboxamide for kinase (e.g., Raf, VEGF) inhibition.
- Target Compound: The piperidine-isonicotinonitrile scaffold may target distinct kinases or alternate pathways, leveraging nitrile’s electrophilic properties for covalent binding .
Fungicidal and Cytoskeletal Inhibitors
highlights piperidine-containing fungicides like oxathiapiprolin (G.5.1), which inhibits oxysterol-binding proteins. The target compound’s acetyl-piperidine structure could similarly disrupt lipid biosynthesis but lacks the pyrazole or quinoline moieties seen in fungicides, suggesting divergent mechanisms .
Biological Activity
Overview of Biological Activity
The compound is a complex organic molecule that likely possesses various biological activities due to its structural components. Compounds with similar structures often interact with biological targets such as enzymes, receptors, and ion channels, leading to potential therapeutic effects.
Potential Biological Activities
- Antimicrobial Activity : Many compounds containing isonicotinonitrile moieties are studied for their antimicrobial properties. They may inhibit bacterial growth or exhibit fungicidal effects.
- CNS Activity : The piperidine structure suggests potential central nervous system (CNS) activity. Compounds with piperidine rings are often explored for their effects on neurotransmitter systems, including dopamine and serotonin pathways, which could be relevant for treating conditions like depression or anxiety.
- Anti-inflammatory Properties : Some derivatives of phenoxyacetic acid have shown anti-inflammatory effects in various models, indicating that the compound might also exert similar actions.
- Anticancer Potential : Certain trifluoromethyl-containing compounds have been investigated for their anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Research Findings
Research on similar compounds has yielded various findings:
- Structure-Activity Relationship (SAR) studies indicate that modifications in the trifluoromethyl group can significantly affect the potency and selectivity of the compound against specific biological targets.
- In vitro Studies : Laboratory studies often demonstrate that compounds with this kind of structure can inhibit specific enzymes or receptors, which can be quantified using IC50 values (the concentration required to inhibit 50% of the target activity).
Case Studies
- A study exploring phenoxyacetic acid derivatives showed promising results in inhibiting bacterial strains resistant to conventional antibiotics.
- Another investigation into piperidine derivatives highlighted their potential as novel antidepressants by demonstrating significant binding affinity to serotonin receptors.
Data Table Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
